Cas no 66684-63-7 (1,4-difluoro-2-methoxy-5-nitrobenzene)

1,4-difluoro-2-methoxy-5-nitrobenzene structure
66684-63-7 structure
Product Name:1,4-difluoro-2-methoxy-5-nitrobenzene
CAS No:66684-63-7
MF:C7H5F2NO3
MW:189.116308927536
CID:1016145
PubChem ID:21730665
Update Time:2025-04-23

1,4-difluoro-2-methoxy-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,4-difluoro-2-methoxy-5-nitrobenzene
    • 66684-63-7
    • 1,4-Difluoro-2-methoxy-5-nitro-benzene
    • SY187987
    • DTXSID30617488
    • 2,5-DIFLUORO-4-NITROANISOLE
    • OEODGYCZRSHEBE-UHFFFAOYSA-N
    • SCHEMBL4279356
    • AS-83255
    • EN300-71511
    • MFCD22200174
    • Benzene, 1,4-difluoro-2-methoxy-5-nitro-
    • DB-215824
    • Inchi: 1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3
    • InChI Key: OEODGYCZRSHEBE-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1OC)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 189.02375
  • Monoisotopic Mass: 189.02374935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

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1,4-difluoro-2-methoxy-5-nitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:66684-63-7)1,4-difluoro-2-methoxy-5-nitrobenzene
Order Number:A940120
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:32
Price ($):490.0
Email:sales@amadischem.com

Additional information on 1,4-difluoro-2-methoxy-5-nitrobenzene

Introduction to 1,4-difluoro-2-methoxy-5-nitrobenzene (CAS No. 66684-63-7)

1,4-difluoro-2-methoxy-5-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 66684-63-7, is a fluorinated aromatic compound with significant applications in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules that exhibit unique electronic and steric properties due to the presence of both fluorine and nitro substituents, making it a valuable intermediate in synthetic chemistry. The structural features of this benzene derivative, particularly the combination of fluoro and nitro groups, contribute to its reactivity and utility in various chemical transformations.

The fluorine atoms in 1,4-difluoro-2-methoxy-5-nitrobenzene introduce electron-withdrawing effects that can influence the electronic properties of the aromatic ring. This characteristic is particularly useful in medicinal chemistry, where fluorine substitution can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Additionally, the nitro group at the 5-position provides a site for further functionalization through reduction or nucleophilic aromatic substitution reactions, allowing for the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel fluorinated compounds for their potential therapeutic applications. Studies have demonstrated that fluorinated aromatic rings can improve the pharmacokinetic profiles of small-molecule drugs by increasing their bioavailability and resistance to enzymatic degradation. For instance, 1,4-difluoro-2-methoxy-5-nitrobenzene has been explored as a precursor in the synthesis of kinase inhibitors and antiviral agents. The methoxy group at the 2-position further enhances its versatility by allowing for selective modifications while maintaining the overall electronic environment conducive to biological activity.

The nitro group in this compound not only serves as a handle for synthetic manipulation but also contributes to its potential biological activity. Nitroaromatic compounds have been widely studied for their antimicrobial and anti-inflammatory properties. The presence of both fluoro and nitro substituents in 1,4-difluoro-2-methoxy-5-nitrobenzene suggests that it may exhibit enhanced interactions with biological targets compared to its unsubstituted counterparts. This has prompted researchers to investigate its derivatives as potential lead compounds for drug discovery.

Recent advances in computational chemistry have enabled more efficient screening of candidate molecules like 1,4-difluoro-2-methoxy-5-nitrobenzene for their biological activity. Molecular modeling studies have shown that the fluorine atoms can modulate the binding affinity of this compound to protein targets by influencing hydrogen bonding networks and hydrophobic interactions. These insights have guided the design of optimized derivatives with improved pharmacological properties.

The synthesis of 1,4-difluoro-2-methoxy-5-nitrobenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of fluoro groups is often achieved through halogen exchange reactions or direct fluorination methods, while the nitro group is typically introduced via electrophilic aromatic substitution. The methoxy group can be incorporated during earlier stages or as a final step depending on the synthetic strategy employed.

In industrial settings, 1,4-difluoro-2-methoxy-5-nitrobenzene is produced under controlled conditions to ensure high yield and purity. The compound's stability under various storage conditions makes it suitable for long-term use in research laboratories and pharmaceutical manufacturing facilities. However, handling should be performed with appropriate personal protective equipment (PPE) due to its potential reactivity and toxicity profile.

The growing demand for fluorinated compounds in drug development has spurred innovation in synthetic methodologies. Researchers are continually exploring new ways to introduce fluorine atoms into organic molecules with high selectivity and efficiency. Techniques such as transition-metal-catalyzed cross-coupling reactions have shown promise in facilitating the synthesis of complex fluorinated aromatics like 1,4-difluoro-2-methoxy-5-nitrobenzene.

Future research directions may focus on expanding the chemical space explored by derivatives of 1,4-difluoro-2-methoxy-5-nitrobenzene through combinatorial chemistry and high-throughput screening platforms. By systematically varying substituents on the aromatic ring, scientists can identify novel analogs with enhanced biological activity and improved pharmacokinetic profiles. Such efforts are likely to contribute significantly to the discovery of next-generation therapeutics targeting various diseases.

In conclusion,1,4-difluoro-2-methoxy-5-nitrobenzene (CAS No. 66684-63-7) is a versatile intermediate with broad applications in pharmaceutical research. Its unique structural features make it a valuable building block for synthesizing biologically active compounds. As synthetic methodologies continue to evolve and computational tools become more sophisticated,1,4-difluoro-2-methoxy-5-nitrobenzene will undoubtedly play an important role in advancing drug discovery efforts worldwide.

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Amadis Chemical Company Limited
(CAS:66684-63-7)1,4-difluoro-2-methoxy-5-nitrobenzene
A940120
Purity:99%
Quantity:1g
Price ($):490.0
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